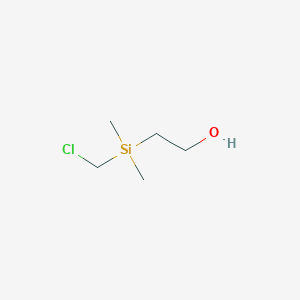
Chloromethyl(2-hydroxyethyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[chloromethyl(dimethyl)silyl]ethanol is an organosilicon compound with the molecular formula C5H13ClOSi It is characterized by the presence of a chloromethyl group attached to a silicon atom, which is further bonded to two methyl groups and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[chloromethyl(dimethyl)silyl]ethanol can be synthesized through several methods. One common approach involves the reaction of chloromethyl(dimethyl)silane with ethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the ethanol molecule.
Industrial Production Methods
In an industrial setting, the production of 2-[chloromethyl(dimethyl)silyl]ethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[chloromethyl(dimethyl)silyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
2-[chloromethyl(dimethyl)silyl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[chloromethyl(dimethyl)silyl]ethanol involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the ethanol moiety.
Dimethylchlorosilane: Another related compound with different reactivity due to the absence of the hydroxyl group.
Trimethylsilyl chloride: A commonly used reagent in organic synthesis with different functional groups.
Uniqueness
2-[chloromethyl(dimethyl)silyl]ethanol is unique due to the presence of both a chloromethyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to materials science.
Properties
Molecular Formula |
C5H13ClOSi |
|---|---|
Molecular Weight |
152.69 g/mol |
IUPAC Name |
2-[chloromethyl(dimethyl)silyl]ethanol |
InChI |
InChI=1S/C5H13ClOSi/c1-8(2,5-6)4-3-7/h7H,3-5H2,1-2H3 |
InChI Key |
JYZKPRFYJXSUFE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCO)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















